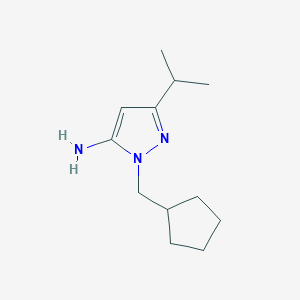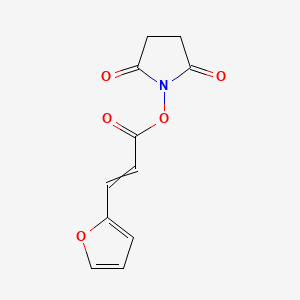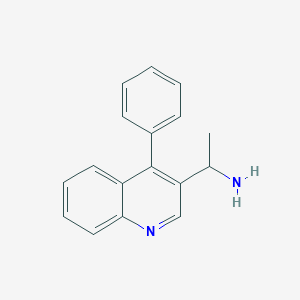
(Z)-methyl 2-acetamido-3-iodobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, an acetamido group, and a methyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-acetamido-3-iodobut-2-enoate typically involves the iodination of a suitable precursor. One common method is the reaction of methyl 2-acetamido-3-butenoate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-methyl 2-acetamido-3-iodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The double bond and the iodine atom can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or sodium azide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst at room temperature.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at low temperatures.
Major Products
Substitution: Formation of substituted alkenes with various functional groups.
Reduction: Formation of saturated amides or alcohols.
Oxidation: Formation of epoxides or other oxidized derivatives.
Applications De Recherche Scientifique
(Z)-methyl 2-acetamido-3-iodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-methyl 2-acetamido-3-iodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in various chemical reactions. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: Similar structure with a phenyl group instead of an iodine atom.
2,3-Dimethoxy-2-methylbenzamide: Contains a benzamide group instead of the ester and iodine functionalities.
Uniqueness
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its combination of an acetamido group and a methyl ester group also contributes to its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C7H10INO3 |
|---|---|
Poids moléculaire |
283.06 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-iodobut-2-enoate |
InChI |
InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) |
Clé InChI |
KRFJBCWWXKPQGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)NC(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)


![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)





![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)
